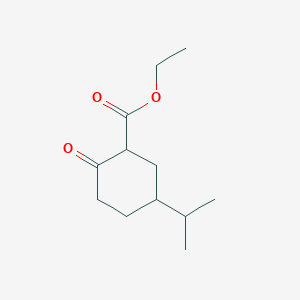

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate

Description

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring a ketone group at position 2 and an ethyl ester at position 1 of the ring. The 5-position is substituted with an isopropyl group, contributing to its steric and electronic properties. Based on structural extrapolation, the molecular formula is estimated as C₁₂H₁₈O₃ (MW ≈ 210.27). This compound is likely synthesized via esterification or organocatalytic methods, as seen in related cyclohexane carboxylates .

Properties

IUPAC Name |

ethyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEGZDIJFOLZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCC1=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate with structurally related esters, focusing on substituent effects, molecular properties, and applications:

Key Findings:

Trifluoromethyl substitution (C₁₀H₁₁F₃O₃) introduces strong electron-withdrawing effects, enhancing stability against hydrolysis but reducing nucleophilicity .

Conformational Analysis :

- Cyclohexane derivatives exhibit ring puckering, described by Cremer-Pople coordinates . Substituents like isopropyl may favor chair or twist-boat conformations, affecting intermolecular interactions in crystallography .

Synthetic Utility: Ethyl 3-oxo-3-(substituted phenyl)propanoate derivatives are synthesized via Claisen-Schmidt condensations, suggesting analogous pathways for the target compound . Organocascade reactions using bifunctional catalysts (e.g., ) could enable stereoselective functionalization of the cyclohexane backbone .

Applications :

Biological Activity

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate, with the molecular formula C₁₂H₂₀O₃, has garnered attention for its diverse biological activities. This compound features a cyclohexane ring that is substituted with a carboxylate group and a ketone functional group, contributing to its unique chemical properties and potential therapeutic applications.

Structural Characteristics

The structural features of this compound include:

- Cyclohexane Ring : Provides a stable framework.

- Carboxylate Group : Enhances solubility and reactivity.

- Ketone Group : Influences biological interactions.

These characteristics are crucial for its biological activity, as they facilitate interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

- Antitumor Effects : Preliminary studies indicate that it may inhibit tumor growth, although further research is needed to elucidate the mechanisms involved.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. This interaction can lead to modulation of biochemical pathways associated with inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-oxo-cyclohexanecarboxylate | C₁₂H₁₈O₃ | Lacks the isopropyl group; simpler structure |

| Mthis compound | C₁₁H₁₈O₃ | Methyl instead of ethyl; slightly different properties |

| Ethyl 2-oxo-cyclopentanecarboxylate | C₈H₁₂O₃ | Smaller ring structure; different reactivity |

The presence of the isopropyl group in this compound enhances its biological activity compared to these other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Antimicrobial Activity

One study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's structure was found to be critical for its antimicrobial properties, as modifications led to decreased activity.

In Vitro Anti-inflammatory Study

Another research effort focused on its anti-inflammatory properties using cell culture models. This compound reduced the production of pro-inflammatory cytokines, suggesting a potential mechanism for its anti-inflammatory effects.

Antitumor Activity Assessment

A recent study assessed the compound's potential as an antitumor agent in vitro. The results showed that it induced apoptosis in cancer cells, highlighting its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of cyclohexane carboxylate derivatives typically involves cyclization or alkylation of ketone precursors. For example, cyclization of 3-hydroxy acids using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can yield substituted cyclohexanones . Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield. For instance, elevated temperatures may favor ring closure but risk side reactions like dehydration. Purity optimization often requires chromatographic separation or recrystallization, as demonstrated in analogous compounds .

Q. How is the compound characterized using spectroscopic and crystallographic methods to confirm structural integrity?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl group at C5) and ketone/carboxylate functionalities.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as seen in cyclohexanone derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₂₀O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group at C2 may act as an electrophilic center, while the ester moiety influences electron withdrawal. Reaction path searches using quantum chemical software (e.g., Gaussian) can simulate intermediates and transition states, guiding experimental design . Recent studies on analogous compounds combined DFT with kinetic experiments to validate reaction mechanisms .

Q. What methodologies address contradictions between experimental results and computational predictions for this compound’s biological activity or reactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete active site modeling in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy by embedding the compound in a solvent or protein environment. For biological activity, in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock/Vina) can reconcile differences. Iterative refinement of computational parameters (e.g., basis sets, force fields) is critical .

Q. What strategies optimize enantioselective synthesis of this compound, considering stereochemical challenges at the cyclohexane core?

- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) induce asymmetry during cyclization or alkylation. For example, Evans’ oxazaborolidine catalysts have been used in ketone reductions to control stereochemistry . Dynamic kinetic resolution (DKR) or chiral stationary-phase HPLC can separate enantiomers post-synthesis. Stereochemical outcomes are validated via circular dichroism (CD) or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.